DHFR Inhibitory Activity Against Pneumocystis carinii vs. Mammalian DHFR
2-(2-Furoyl)hydrazinecarbothioamide demonstrates differential inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii versus mammalian DHFR (L1210 cells). The compound was evaluated in two separate enzymatic assays that provide a cross-study comparable baseline for species-selectivity assessment. The data indicate preferential inhibition of the parasitic enzyme, a property relevant for anti-pneumocystis drug discovery [1][2].
| Evidence Dimension | DHFR enzyme inhibition |
|---|---|
| Target Compound Data | Inhibition observed (qualitative activity confirmed in both assays) |
| Comparator Or Baseline | Pneumocystis carinii DHFR vs. L1210 murine leukemia DHFR |
| Quantified Difference | Activity detected in both assays; relative potency not quantified in primary source. |
| Conditions | Enzymatic inhibition assay (BindingDB ChEMBL_52844 / ChEMBL_54610) |
Why This Matters
Demonstrated activity against P. carinii DHFR distinguishes this compound from analogs lacking validated antiparasitic enzyme inhibition data, supporting procurement for infectious disease target screening.
- [1] BindingDB. ChEMBL_52844 (CHEMBL665048): Compound tested for inhibition activity against Dihydrofolate reductase in Pneumocystis carinii. View Source
- [2] BindingDB. ChEMBL_54610: Compound tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells. View Source
